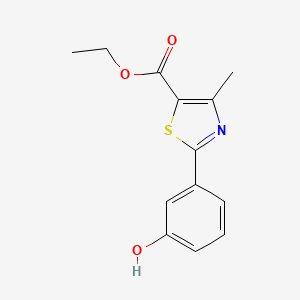
Acide nonanedioïque-D14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanedioic-D14 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid, is a deuterated form of nonanedioic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of Nonanedioic-D14 Acid is C9H2D14O4, and it has a molecular weight of approximately 202.31 g/mol .
Applications De Recherche Scientifique
Nonanedioic-D14 Acid has several scientific research applications. It is a valuable building block for producing polyesters and polyamides. The compound is used in the enzymatic production of biopolyesters, where it undergoes polyesterification with diols such as 1,8-octanediol . Additionally, it is utilized in the study of metabolic pathways and enzyme mechanisms due to its deuterated nature, which allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Nonanedioic-D14 Acid can be synthesized through various methods. One notable method involves the multi-step enzymatic synthesis from renewable fatty acids. This process includes the use of recombinant Corynebacterium glutamicum, which expresses alcohol/aldehyde dehydrogenases from Acinetobacter species. The synthesis begins with the conversion of oleic acid to 9-hydroxynonanoic acid, followed by its transformation into 1,9-nonanedioic acid . The dicarboxylic acid is then isolated via crystallization and used for further applications .
Analyse Des Réactions Chimiques
Nonanedioic-D14 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol/aldehyde dehydrogenases, carboxylic acid reductase, and ω-aminotransferase . Major products formed from these reactions include 9-hydroxynonanoic acid, 1,9-nonanediol, and 9-amino-1-nonanol .
Mécanisme D'action
The mechanism of action of Nonanedioic-D14 Acid involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, such as alcohol/aldehyde dehydrogenases, to undergo oxidation and reduction processes . These interactions facilitate the production of various derivatives, which can be further utilized in industrial and research applications .
Comparaison Avec Des Composés Similaires
Nonanedioic-D14 Acid is similar to other dicarboxylic acids, such as azelaic acid and sebacic acid. its deuterated nature makes it unique, as it allows for more precise analytical studies. Similar compounds include:
- Azelaic acid (nonanedioic acid)
- Sebacic acid (decanedioic acid)
- Suberic acid (octanedioic acid)
These compounds share similar chemical properties but differ in their carbon chain lengths and specific applications .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-ODSOAMBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)


